L-Alanine-13C3,15N

Mass spectrometry Isotope dilution quantification Spectral interference

L-Alanine-13C3,15N is a uniformly ¹³C- and ¹⁵N-labeled isotopologue of the proteinogenic amino acid L-alanine, in which all three carbon atoms are replaced by carbon-13 and the α-amino nitrogen is replaced by nitrogen-15, yielding a molecular formula of ¹³C₃H₇¹⁵NO₂ and a monoisotopic mass of 93.0548 Da. This compound belongs to the class of stable isotope-labeled internal standards (SIL-IS) used extensively in mass spectrometry-based quantification and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Formula C3H7NO2
Molecular Weight 93.065 g/mol
CAS No. 312623-85-1
Cat. No. B1602607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine-13C3,15N
CAS312623-85-1
Molecular FormulaC3H7NO2
Molecular Weight93.065 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N
InChIInChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1,4+1
InChIKeyQNAYBMKLOCPYGJ-UVYXLFMMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Alanine-13C3,15N (CAS 312623-85-1): Uniformly Dual-Labeled Stable Isotope Amino Acid for Quantitative Mass Spectrometry and NMR


L-Alanine-13C3,15N is a uniformly ¹³C- and ¹⁵N-labeled isotopologue of the proteinogenic amino acid L-alanine, in which all three carbon atoms are replaced by carbon-13 and the α-amino nitrogen is replaced by nitrogen-15, yielding a molecular formula of ¹³C₃H₇¹⁵NO₂ and a monoisotopic mass of 93.0548 Da . This compound belongs to the class of stable isotope-labeled internal standards (SIL-IS) used extensively in mass spectrometry-based quantification and nuclear magnetic resonance (NMR) spectroscopy. Commercial sources offer isotopic enrichment at ≥98 atom% ¹³C and ≥98 atom% ¹⁵N, with the uniform labeling pattern producing a characteristic M+4 mass shift relative to unlabeled L-alanine (M₀ = 89.0477 Da) . The compound is available as a neat solid, as a component of certified reference material (CRM) amino acid mixtures (TraceCERT®), and as a building block for labeled peptide synthesis .

Why L-Alanine-13C3,15N Cannot Be Replaced by Singly-Labeled or Site-Specifically Labeled Alanine Analogs in Quantitative Workflows


Stable isotope-labeled alanine analogs are not functionally interchangeable for quantitative analytical workflows. The selection of a particular isotopologue directly governs the mass shift, spectral interference profile, isotopic enrichment fidelity, and compatibility with multiplexed detection schemes. A ¹³C-only alanine (M+3, CAS 100108-77-8) cannot serve as a ¹⁵N tracer in nitrogen-metabolism studies, while a ¹⁵N-only alanine (M+1, CAS 25713-23-9) provides only a single-dalton mass shift, which is vulnerable to overlap with the natural-abundance ¹³C isotopologue of unlabeled alanine (M+1, ~3.3% relative intensity for C₃H₇NO₂) . Site-specifically dual-labeled variants such as L-Alanine-2-¹³C,¹⁵N (M+2) lack uniform ¹³C incorporation, rendering them unsuitable for metabolic flux analysis that requires complete carbon backbone tracing . The uniformly dual-labeled L-Alanine-¹³C₃,¹⁵N (M+4) overcomes these limitations by providing a wide mass separation from both the monoisotopic analyte peak and its natural-abundance isotopologues, while simultaneously enabling dual-isotope (¹³C + ¹⁵N) detection in NMR and mass spectrometry imaging experiments .

Quantitative Differentiation Evidence for L-Alanine-13C3,15N Relative to Closest Labeled Analogs


Mass Shift Advantage: M+4 Separation Eliminates Natural-Abundance Isotopologue Interference Compared to M+1 and M+3 Analogs

L-Alanine-13C3,15N exhibits a nominal mass shift of M+4 (+4.0071 Da) relative to unlabeled L-alanine, compared to M+3 (+3.0108 Da) for L-Alanine-13C3 (Aldrich 489875) and M+1 (+0.9970 Da) for L-Alanine-15N (Aldrich 332127) . The M+4 shift places the internal standard signal fully outside the natural-abundance isotopologue envelope of unlabeled alanine: the M+1 peak of natural alanine (driven by ~1.1% natural ¹³C abundance per carbon) has a relative intensity of ~3.3%, the M+2 peak ~0.05%, and the M+3 peak <0.001%. Consequently, an M+1-labeled internal standard suffers from direct isotopologue cross-talk with the analyte's natural M+1 signal; an M+3-labeled standard risks overlap with the M+3 natural isotopologue in high-concentration samples; only M+4 provides baseline-resolved mass separation [1]. This is particularly critical for alanine, which contains only three carbons and one nitrogen—the M+4 shift represents the maximum achievable mass difference for this molecule without deuterium incorporation, which introduces chromatographic retention-time shifts .

Mass spectrometry Isotope dilution quantification Spectral interference

Isotopic Enrichment: Dual 99 atom% 13C and 99 atom% 15N Specification from Cambridge Isotope Laboratories Exceeds Single-Isotope Purity Benchmarks

Multiple authenticated commercial sources specify L-Alanine-13C3,15N with dual isotopic enrichment of 99 atom% ¹³C and 99 atom% ¹⁵N, including Cambridge Isotope Laboratories (CNLM-534-H, CIL) and CDN Isotopes (M-2611, LGC Standards) . In contrast, the singly-labeled comparators carry a single enrichment specification: L-Alanine-13C3 (Aldrich 489875) at 98 atom% ¹³C only, and L-Alanine-15N (Aldrich 332127) at 98 atom% ¹⁵N only [1]. The 99% dual-enrichment specification for L-Alanine-13C3,15N translates to a theoretical unlabeled-isotopologue carryover of ≤0.0001% (the product of residual ¹²C fraction 0.01³ × residual ¹⁴N fraction 0.01), compared to ≤0.03% for 98 atom% single-label products. This 300-fold reduction in unlabeled-isotopologue contamination directly improves the lower limit of quantification (LLOQ) in isotope-dilution MS assays, where any unlabeled internal standard contribution adds systematic positive bias to the analyte measurement [2].

Isotopic enrichment Quantitative accuracy Stable isotope dilution

Certified Reference Material Integration: TraceCERT® Amino Acid Mix Demonstrates Regulatory-Grade Quantitative Reliability

L-Alanine-13C3,15N is a constituent of Sigma-Aldrich's TraceCERT® Stable Isotope Labeled Amino Acid Mix Solution 1 (Product No. 96378), a certified reference material (CRM) produced and certified in accordance with ISO/IEC 17025 and ISO 17034, with metrological traceability to SI units through primary reference materials from NIST, NRC, or NMIJ . This CRM contains L-Alanine-13C3,15N at a certified concentration of 2.5 mM (1250–2500 nmol/mL in 0.1 M HCl), with certified content including uncertainty and expiry date on each lot-specific certificate. By contrast, L-Alanine-13C3 (Aldrich 489875) and L-Alanine-15N (Aldrich 332127) are offered only as neat research-grade solids with an assay specification of 95% (CP) or 98.7% (CP) respectively, without CRM certification or quantitative concentration assignment . The inclusion of L-Alanine-13C3,15N—but not its singly-labeled analogs—in this multi-component CRM reflects regulatory and industrial recognition that the M+4 dual-labeled isotopologue is the preferred internal standard format for validated amino acid quantification workflows in clinical chemistry, food testing, and pharmaceutical quality control .

Certified reference material ISO 17034 Clinical metabolomics Food analysis

Validated Quantitative Proteomics Performance: Peptide-Level Internal Standard Achieves ng/mL Detection Limits in Food Allergen Quantification

In a published absolute quantification method for soybean lectin, a synthetic tryptic peptide (TTSWDLANNK) incorporating L-Alanine-13C3,15N at the C-terminal alanine residue was used as the stable isotope-labeled internal standard for LC-MS/MS quantification [1]. The method achieved a detection limit of 0.27 ng/mL for the reference peptide, a linear dynamic range of 3.2–1000 ng/mL (r² > 0.997), and spike recoveries of 80.9–108.7% with intra-day precision <9% CV. The corresponding lectin detection limit in soybean was 35.5 µg/g. The M+4 mass shift from the single ¹³C₃,¹⁵N-alanine residue provided unambiguous separation between the light (endogenous) and heavy (internal standard) peptide signals in the MS1 scan, enabling accurate peak-area ratio calculation [1]. This validated workflow illustrates the practical advantage of the M+4 dual label: a single labeled alanine in an 11-residue tryptic peptide generates sufficient mass separation for reliable quantitative MRM or PRM analysis without requiring multiple labeled residues, simplifying and reducing the cost of synthetic labeled peptide internal standards .

Quantitative proteomics Isotope dilution mass spectrometry Food safety Peptide internal standard

Dual NMR Spectroscopic Compatibility: Simultaneous ¹³C and ¹⁵N Detection Enables Complete Backbone Assignment Without Additional Labeled Samples

L-Alanine-13C3,15N is explicitly classified as 'bio NMR: suitable' in Sigma-Aldrich's product specification (Product No. 489883), confirming its compatibility with biomolecular NMR applications . The uniform dual labeling enables simultaneous acquisition of ¹H-¹³C and ¹H-¹⁵N heteronuclear correlation spectra from a single sample, which is essential for complete backbone resonance assignment in peptides and small proteins. Proton-detected 2D ¹H-¹³C heteronuclear correlation spectra of [U-¹³C₃,¹⁵N]-L-alanine have been recorded at natural abundance distribution using micro-magic-angle-spinning (μMAS) NMR probes [1]. In contrast, ¹⁵N-only labeled alanine provides no ¹³C correlation information, and ¹³C-only labeled alanine provides no ¹⁵N correlation information, each requiring a separate labeled sample for the complementary heteronuclear dimension [2]. The combination of uniform ¹³C labeling across all three carbon positions (methyl Cβ, α-carbon Cα, and carboxyl C') with ¹⁵N at the amino position is particularly valuable for solid-state NMR distance measurements (e.g., TEDOR-based ¹³C-¹⁵N correlation experiments), where simultaneous labeling of both nuclei in the same molecule is a prerequisite [2].

Biomolecular NMR Protein structure determination Solid-state NMR Isotopic labeling

Enantiomeric Purity Preservation: Verified L-Configuration with Optical Rotation Specification Prevents Procurement of Racemic or D-Form Contaminants

L-Alanine-13C3,15N (Aldrich 489883) is specified with optical rotation [α]²⁵/D +14.5° (c = 2 in 1 M HCl), confirming the retention of the L-(S)-configuration at the α-carbon following isotopic labeling . This specification is identical to that of unlabeled L-alanine and the single-label comparators L-Alanine-13C3 (489875) and L-Alanine-15N (332127), establishing configurational fidelity across the labeled alanine product family . However, the racemic mixture DL-Alanine-13C3 (M+3) is also commercially available, and procurement of the incorrect stereoisomer would introduce a 50% D-enantiomer contaminant that is not recognized by endogenous L-amino acid metabolic enzymes and transporters, producing systematically erroneous results in tracer studies, cellular uptake assays, and enzymatic incorporation experiments . The explicit [α]²⁵/D specification on the Certificate of Analysis for L-Alanine-13C3,15N provides a verifiable quality attribute that distinguishes the bioactive L-enantiomer from racemic or mislabeled stocks.

Chiral purity Optical rotation Quality control Enantiomeric specification

High-Impact Procurement Scenarios for L-Alanine-13C3,15N Where Comparator Substitution Is Contraindicated


Regulatory-Compliant Quantitative Amino Acid Profiling in Clinical Plasma Using Isotope Dilution LC-MS/MS

Clinical metabolomics laboratories requiring absolute quantification of L-alanine in human plasma for diagnostic or pharmacokinetic studies should procure L-Alanine-13C3,15N as the internal standard. The M+4 mass shift eliminates interference from the natural-abundance ¹³C isotopologue of endogenous alanine, a known source of systematic quantification bias at plasma alanine concentrations exceeding 200 µM [1]. The availability of this compound in the TraceCERT® CRM amino acid mix (Sigma 96378) further provides ISO 17034-certified concentration values with defined uncertainty, directly supporting method validation under FDA Bioanalytical Method Validation Guidance and EMA guidelines .

SILAC-Based Quantitative Proteomics Requiring Maximum Mass Shift for Low-Abundance Protein Quantification

Researchers performing Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) should select L-Alanine-13C3,15N as the labeled alanine source in heavy media formulations. The +4 Da mass shift per alanine residue maximizes MS1 peak separation between light and heavy peptide pairs, which is especially critical for alanine-rich peptides where a +1 Da (¹⁵N-only) or +2 Da (single ¹³C + ¹⁵N) shift would be insufficient to resolve the heavy peak from the natural-abundance isotopologue envelope of the light peptide [1]. Dual ¹³C and ¹⁵N labeling also enables filtering for fully labeled peptides using both ¹³C and ¹⁵N isotopologue patterns, reducing false-positive identification rates in complex proteomes .

Solid-State NMR Structural Determination of Alanine-Rich Amyloid Peptides Requiring Simultaneous ¹³C-¹⁵N Distance Constraints

Structural biology groups using magic-angle-spinning (MAS) solid-state NMR to determine the atomic-resolution structure of alanine-rich fibrillar peptides or proteins require uniformly ¹³C,¹⁵N-labeled alanine for TEDOR or REDOR dipolar recoupling experiments that measure multiple ¹³C-¹⁵N distances simultaneously [1]. L-Alanine-13C3,15N provides the necessary uniform ¹³C labeling at all three carbon positions together with ¹⁵N at the backbone amide, enabling a complete set of intramolecular distance constraints from a single labeled residue type. Procuring ¹³C-only or ¹⁵N-only alanine would necessitate duplicate syntheses and separate NMR sample preparations, doubling the already substantial cost of isotopically labeled peptide synthesis .

Synthetic Labeled Peptide Internal Standard Production for Food Allergen and Biopharmaceutical Host Cell Protein Quantification

Bioanalytical contract research organizations (CROs) and quality control laboratories developing targeted LC-MS/MS methods for protein quantification in food matrices or biopharmaceutical products should specify L-Alanine-13C3,15N as the labeled residue when designing synthetic peptide internal standards. The validated soybean lectin quantification method demonstrates that a single C-terminal alanine labeled with ¹³C₃,¹⁵N generates sufficient mass shift (M+4) for accurate peptide-level quantification with LODs below 1 ng/mL and recoveries within 80–120% [1]. This single-residue labeling strategy reduces the cost of custom peptide synthesis by 40–60% compared to multi-labeled peptide standards while maintaining full compatibility with triple-quadrupole MRM acquisition .

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